molecular formula C11H17BrO2 B8455190 1-Bromo-4(S)-acetyloxy-2-nonyne

1-Bromo-4(S)-acetyloxy-2-nonyne

Cat. No.: B8455190
M. Wt: 261.15 g/mol
InChI Key: FJTOGOIKXQSTKI-NSHDSACASA-N
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Description

1-Bromo-4(S)-acetyloxy-2-nonyne is a brominated alkyne derivative featuring a nine-carbon backbone with a terminal bromine atom at position 1, an acetyloxy group at position 4 (in the S configuration), and a triple bond at position 2. The stereochemistry at position 4 (S configuration) may influence its reactivity and interaction with biological targets, though further experimental validation is required.

Properties

Molecular Formula

C11H17BrO2

Molecular Weight

261.15 g/mol

IUPAC Name

[(4S)-1-bromonon-2-yn-4-yl] acetate

InChI

InChI=1S/C11H17BrO2/c1-3-4-5-7-11(8-6-9-12)14-10(2)13/h11H,3-5,7,9H2,1-2H3/t11-/m0/s1

InChI Key

FJTOGOIKXQSTKI-NSHDSACASA-N

Isomeric SMILES

CCCCC[C@@H](C#CCBr)OC(=O)C

Canonical SMILES

CCCCCC(C#CCBr)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analysis

The compound shares functional similarities with brominated alkynes and oxygenated derivatives. Key analogs from the evidence include:

1-Bromo-4-methoxy-2-butyne (CAS 693-26-5)
  • Molecular Formula : C₅H₇BrO
  • Molecular Weight : 163.01 g/mol
  • Structure : A four-carbon chain with a methoxy group at position 4 and a terminal bromine.
  • Key Features : Shorter carbon chain and simpler ether substituent compared to the acetyloxy group in the target compound.
1-Bromo-4,4,4-trifluoro-2-butanone (CAS 787604-81-3)
  • Molecular Formula : C₄H₄BrF₃O
  • Molecular Weight : 204.97 g/mol
  • Structure : A ketone with a trifluoromethyl group and bromine at position 1.
  • Key Features : Electron-withdrawing trifluoromethyl and ketone groups enhance electrophilicity, contrasting with the alkyne and ester groups in the target compound.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
1-Bromo-4(S)-acetyloxy-2-nonyne* C₁₁H₁₇BrO₃ ~277.16 Bromine, alkyne, ester (S-config) Long carbon chain, chiral center
1-Bromo-4-methoxy-2-butyne C₅H₇BrO 163.01 Bromine, alkyne, ether Short chain, non-chiral
1-Bromo-4,4,4-trifluoro-2-butanone C₄H₄BrF₃O 204.97 Bromine, ketone, trifluoromethyl Electron-withdrawing substituents

*Inferred data based on structural analysis.

Brominated Aromatic Compounds ()

These compounds typically undergo electrophilic aromatic substitution, contrasting with alkyne-based reactivity .

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